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molecular formula C6H8ClNO2S B8274124 Methyl 3-amino-2-thiophenecarboxylate hydrochloride

Methyl 3-amino-2-thiophenecarboxylate hydrochloride

Cat. No. B8274124
M. Wt: 193.65 g/mol
InChI Key: YFTGBEBPZFFJFE-UHFFFAOYSA-N
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Patent
US04346034

Procedure details

A mixture of 175 g (0.93 mol) of methyl 3-amino-2-thiophenecarboxylate hydrochloride, 1.8 liters of n-butanol and 77 g of sodium hydroxide is heated to boiling under reflux for 30 minutes. After concentration of the resulting suspension on a rotary evaporator, the mixture of sodium 3-amino-2-thiophenecarboxylate and sodium chloride is used directly in the next step. For this purpose, the mixture is treated with 800 ml of water, 280 ml of concentrated hydrochloric acid and 230 ml of tetrahydrofuran. Phosgene is conducted through this mixture at 15°-25° C. for 2.5 hours and then air is conducted through for 15 minutes. The separated solid material is filtered off under suction, washed with water and dried. There is obtained 2H-thieno[3,2-d][1,3]-oxazine-2,4(1H)-dione of melting point 220°-221° C.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([O:10][CH3:11])=[O:9].[OH-:12].[Na+]>C(O)CCC>[NH:2]1[C:3]2[CH:7]=[CH:6][S:5][C:4]=2[C:8](=[O:9])[O:10][C:11]1=[O:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
Cl.NC1=C(SC=C1)C(=O)OC
Name
Quantity
77 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.8 L
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After concentration of the resulting suspension on a rotary evaporator
ADDITION
Type
ADDITION
Details
the mixture of sodium 3-amino-2-thiophenecarboxylate and sodium chloride
ADDITION
Type
ADDITION
Details
For this purpose, the mixture is treated with 800 ml of water, 280 ml of concentrated hydrochloric acid and 230 ml of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
is conducted through for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The separated solid material is filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
N1C(OC(C2=C1C=CS2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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